molecular formula C25H27N3OS B11515130 4'-cyano-1'-methyl-N-phenyl-6',7',8',9'-tetrahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2'-carboxamide

4'-cyano-1'-methyl-N-phenyl-6',7',8',9'-tetrahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2'-carboxamide

Cat. No.: B11515130
M. Wt: 417.6 g/mol
InChI Key: KALBMHMFUOPSIQ-UHFFFAOYSA-N
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Description

4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H27N3OS

Molecular Weight

417.6 g/mol

IUPAC Name

4-cyano-1-methyl-N-phenylspiro[6,7,8,9-tetrahydropyrido[2,1-b][1,3]benzothiazole-3,1'-cyclohexane]-2-carboxamide

InChI

InChI=1S/C25H27N3OS/c1-17-22(23(29)27-18-10-4-2-5-11-18)25(14-8-3-9-15-25)19(16-26)24-28(17)20-12-6-7-13-21(20)30-24/h2,4-5,10-11H,3,6-9,12-15H2,1H3,(H,27,29)

InChI Key

KALBMHMFUOPSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)C(=C3N1C4=C(S3)CCCC4)C#N)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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